1-(Pyridin-3-yl)cyclopropanamine dihydrochloride
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Overview
Description
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2. It is a solid substance that is typically stored at room temperature under an inert atmosphere to maintain its stability . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Scientific Research Applications
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride involves several steps. One common synthetic route includes the cyclopropanation of a pyridine derivative followed by amination and subsequent conversion to the dihydrochloride salt. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining the quality of the final product .
Chemical Reactions Analysis
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of amine derivatives .
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition in biochemical assays or receptor modulation in pharmacological studies .
Comparison with Similar Compounds
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride can be compared with other similar compounds, such as:
Cyclopropanamine derivatives: These compounds share the cyclopropane ring structure but may differ in their substituents and overall reactivity.
Pyridine derivatives: Compounds with a pyridine ring can have varying functional groups, leading to different chemical and biological properties.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride involves the reaction of pyridine-3-carboxaldehyde with cyclopropanamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": ["Pyridine-3-carboxaldehyde", "Cyclopropanamine", "Hydrochloric acid"], "Reaction": [ "Step 1: Pyridine-3-carboxaldehyde is reacted with cyclopropanamine in the presence of a suitable solvent and a catalyst to form 1-(Pyridin-3-yl)cyclopropanamine.", "Step 2: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(Pyridin-3-yl)cyclopropanamine.", "Step 3: The dihydrochloride salt is isolated and purified using standard techniques such as filtration and recrystallization." ] } | |
CAS No. |
1187932-50-8 |
Molecular Formula |
C8H11ClN2 |
Molecular Weight |
170.64 g/mol |
IUPAC Name |
1-pyridin-3-ylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c9-8(3-4-8)7-2-1-5-10-6-7;/h1-2,5-6H,3-4,9H2;1H |
InChI Key |
PLJSFXBUJVYUNW-UHFFFAOYSA-N |
SMILES |
C1CC1(C2=CN=CC=C2)N.Cl.Cl |
Canonical SMILES |
C1CC1(C2=CN=CC=C2)N.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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